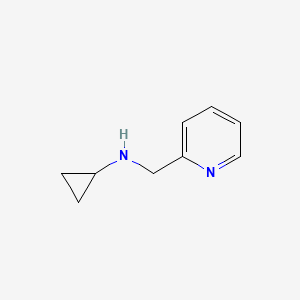

N-(pyridin-2-ylmethyl)cyclopropanamine

説明

N-(pyridin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is known for its low environmental impact and potential use as a bioremediation agent for the removal of pollutants from contaminated soil and water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyridine-2-carbaldehyde with cyclopropylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization and distillation, to achieve the desired quality standards.

化学反応の分析

Types of Reactions

N-(pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically occurs at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the pyridine ring, resulting in the formation of dihydropyridine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Cyclopropanone derivatives

Reduction: Dihydropyridine derivatives

Substitution: Substituted pyridine derivatives

科学的研究の応用

Medicinal Chemistry

N-(pyridin-2-ylmethyl)cyclopropanamine has been investigated for its role as a scaffold in drug development. Its derivatives have shown promising results in various therapeutic areas:

- Anti-fibrotic Properties : Derivatives of this compound were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic effects with IC50 values around 45.69 μM.

- Antifungal Activity : Studies assessed the antifungal properties of this compound derivatives using minimum inhibitory concentration (MIC) assays. Results indicated significant antifungal efficacy, making these compounds candidates for further development in antifungal therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of N-Heterocycles : this compound has been utilized to synthesize various N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, showcasing its utility in creating complex organic structures.

Microbiology

In microbiological studies, the compound's derivatives have been evaluated for their effectiveness against pathogenic microorganisms:

- Inhibition Studies : The antifungal activity was quantified through inhibition zone measurements, demonstrating the compound's potential as an antimicrobial agent.

Case Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Anti-fibrotic Activity | Evaluation against HSC-T6 cells | IC50 values of 45.69 μM and 45.81 μM for specific derivatives |

| Antifungal Properties | MIC assays | Significant antifungal activity observed |

| Synthesis of N-Heterocycles | Organic synthesis techniques | Successful synthesis of complex structures from derivatives |

作用機序

The mechanism of action of N-(pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. For example, in proteomics research, this compound can bind to enzymes, inhibiting their activity and allowing researchers to study their function in greater detail .

類似化合物との比較

N-(pyridin-2-ylmethyl)cyclopropanamine can be compared with other similar compounds, such as:

N-(pyridin-2-yl)amides: These compounds have a similar pyridine ring structure but differ in the presence of an amide group instead of a cyclopropane ring.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have an imidazo ring fused to it.

2-aminopyrimidine derivatives: These compounds have a pyrimidine ring structure and are known for their antitrypanosomal and antiplasmodial activities.

This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity compared to the other similar compounds.

生物活性

N-(pyridin-2-ylmethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 148.21 g/mol. The compound's structure is illustrated below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C9H12N2 | 148.21 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating various signaling pathways within cells. For instance, the compound's ability to bind to active sites on target proteins can influence their activity, thereby affecting cellular functions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. A study focusing on similar cyclopropylamine derivatives showed promising results in inhibiting neuronal nitric oxide synthase (nNOS), which is crucial for various neurological functions. The binding affinity and selectivity of these compounds were evaluated through in vitro assays, revealing significant inhibitory activity at nanomolar concentrations .

Receptor Modulation

The compound has also been investigated for its potential to modulate neurotransmitter receptors. Similar compounds have shown efficacy in altering the activity of serotonin and dopamine receptors, which are essential for mood regulation and cognitive functions. This modulation could lead to therapeutic applications in treating disorders such as depression and anxiety.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported effective inhibition against bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. The following table summarizes the antimicrobial activity observed:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a preclinical model of cerebral ischemia. The results indicated that the compound significantly reduced neuronal damage and improved functional outcomes, suggesting its potential for treating neurodegenerative diseases.

- Antifibrotic Activity : Another study assessed the antifibrotic properties of derivatives related to this compound. Compounds were tested against hepatic stellate cells, showing IC50 values below 50 µM, indicating substantial antifibrotic activity .

- Cancer Cell Line Studies : The compound's efficacy was also evaluated against various cancer cell lines, revealing selective cytotoxicity towards certain types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBYSXPVZASTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360123 | |

| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626210-44-4 | |

| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。